molecular formula C11H8F12N4O2 B11659814 N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine

N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine

Cat. No.: B11659814
M. Wt: 456.19 g/mol
InChI Key: VELOXGDSBRTOKY-UHFFFAOYSA-N
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Description

N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with ethyl and hexafluoropropyl groups, making it highly fluorinated and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a triazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the substitution of the hydroxyl groups with the triazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorinated groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in similar applications.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.

Uniqueness

N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine stands out due to its triazine core, which imparts unique chemical and physical properties. The combination of the triazine ring with highly fluorinated groups makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C11H8F12N4O2

Molecular Weight

456.19 g/mol

IUPAC Name

N-ethyl-4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H8F12N4O2/c1-2-24-5-25-6(28-3(8(12,13)14)9(15,16)17)27-7(26-5)29-4(10(18,19)20)11(21,22)23/h3-4H,2H2,1H3,(H,24,25,26,27)

InChI Key

VELOXGDSBRTOKY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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